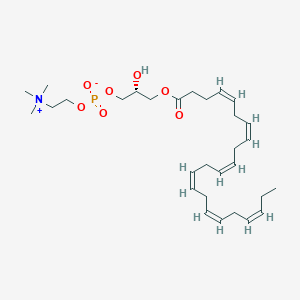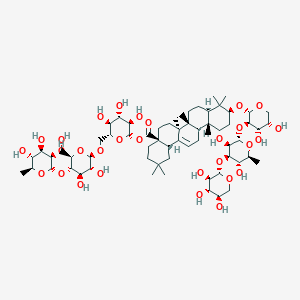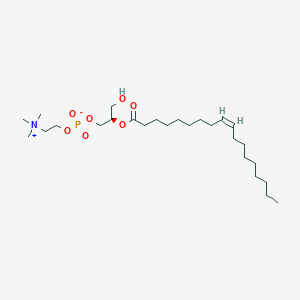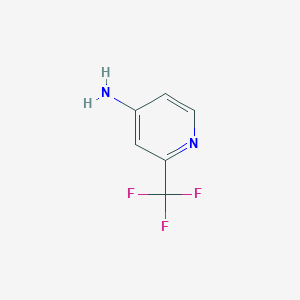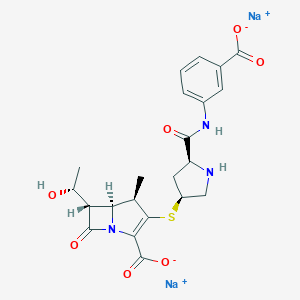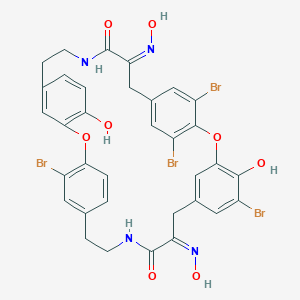
Bastadin 9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bastadin 9 is a natural product that has been isolated from the marine sponge, Ianthella basta. It belongs to the class of bastadins, which are known for their diverse biological activities. Bastadin 9 has been found to exhibit potent cytotoxicity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs.
Mécanisme D'action
The mechanism of action of Bastadin 9 is not fully understood. However, it has been proposed that Bastadin 9 exerts its cytotoxic effects by inhibiting the activity of tubulin, a protein that is involved in cell division. Bastadin 9 has been shown to bind to the colchicine-binding site on tubulin, which leads to the disruption of microtubule formation and ultimately causes cell death.
Effets Biochimiques Et Physiologiques
Bastadin 9 has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. In addition, Bastadin 9 has been found to exhibit anti-inflammatory and antioxidant activities. These findings suggest that Bastadin 9 may have potential therapeutic applications beyond cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
Bastadin 9 has several advantages for lab experiments. It exhibits potent cytotoxicity against cancer cell lines, making it a valuable tool for studying cancer biology and developing anticancer drugs. In addition, Bastadin 9 has been shown to exhibit anti-inflammatory and antioxidant activities, which may have potential therapeutic applications beyond cancer treatment.
However, there are also limitations to using Bastadin 9 in lab experiments. It is a complex molecule that is difficult to synthesize, which limits its availability for research purposes. In addition, the mechanism of action of Bastadin 9 is not fully understood, which makes it challenging to study its effects on biological systems.
Orientations Futures
There are several future directions for research on Bastadin 9. One area of focus could be the development of more efficient synthetic methods for the production of Bastadin 9. This would increase the availability of Bastadin 9 for research purposes and facilitate its potential development as an anticancer drug.
Another area of focus could be the elucidation of the mechanism of action of Bastadin 9. This would provide a better understanding of how Bastadin 9 exerts its cytotoxic effects and could lead to the development of more effective anticancer drugs.
Finally, the potential therapeutic applications of Bastadin 9 beyond cancer treatment should also be explored. Its anti-inflammatory and antioxidant activities suggest that it may have potential as a treatment for other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
Bastadin 9 is a promising natural product that exhibits potent cytotoxicity against various cancer cell lines. Its potential as an anticancer drug has been extensively studied, and it has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. However, further research is required to fully understand the mechanism of action of Bastadin 9 and to explore its potential therapeutic applications beyond cancer treatment.
Méthodes De Synthèse
Bastadin 9 is a complex molecule that is difficult to synthesize. The natural source of Bastadin 9, Ianthella basta, is a slow-growing marine sponge that is found in the deep waters of the Caribbean Sea. Therefore, the isolation of Bastadin 9 from this source is not a feasible option for large-scale production. Several synthetic approaches have been developed for the synthesis of Bastadin 9, including total synthesis and semi-synthesis. However, these methods are still in the developmental stages, and further optimization is required for their practical application.
Applications De Recherche Scientifique
Bastadin 9 has been extensively studied for its potential as an anticancer agent. It has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast cancer, prostate cancer, and colon cancer. In addition, Bastadin 9 has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. These findings suggest that Bastadin 9 has the potential to be developed into a novel anticancer drug.
Propriétés
Numéro CAS |
127687-07-4 |
|---|---|
Nom du produit |
Bastadin 9 |
Formule moléculaire |
C34H28Br4N4O8 |
Poids moléculaire |
940.2 g/mol |
Nom IUPAC |
(12Z,25Z)-16,21,32,36-tetrabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione |
InChI |
InChI=1S/C34H28Br4N4O8/c35-21-9-17-2-4-28(21)49-29-15-18(1-3-27(29)43)6-8-40-33(45)25(41-47)13-19-11-23(37)32(24(38)12-19)50-30-16-20(10-22(36)31(30)44)14-26(42-48)34(46)39-7-5-17/h1-4,9-12,15-16,43-44,47-48H,5-8,13-14H2,(H,39,46)(H,40,45)/b41-25-,42-26- |
Clé InChI |
IHQGNSPVGIMQBJ-ZHEAWEGVSA-N |
SMILES isomérique |
C1CNC(=O)/C(=N\O)/CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)C/C(=N/O)/C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)Br)O)Br |
SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)Br)O)Br |
SMILES canonique |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)Br)O)Br |
Synonymes |
bastadin 9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



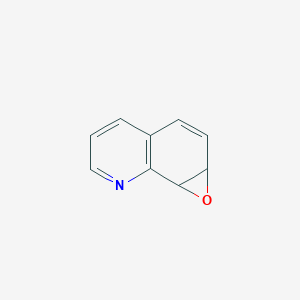
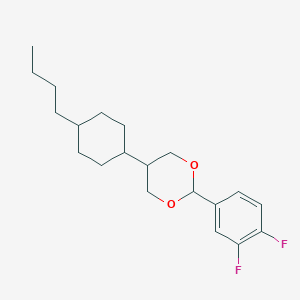
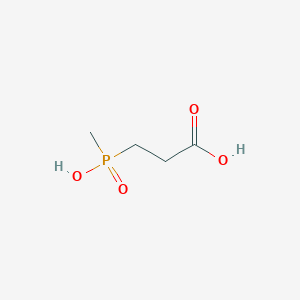
![Benzo[ghi]perylene](/img/structure/B138134.png)
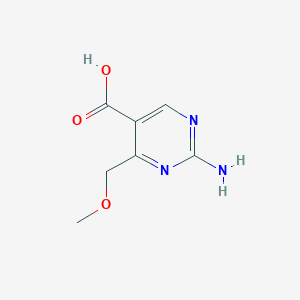
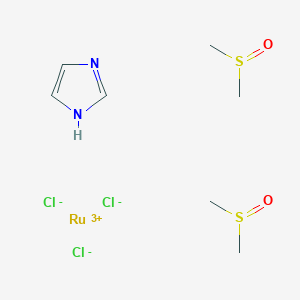
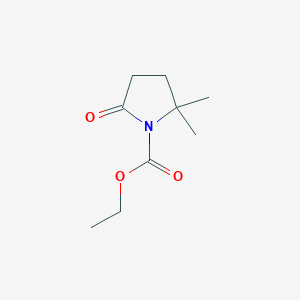
![4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B138142.png)
![1-[(2-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B138143.png)
